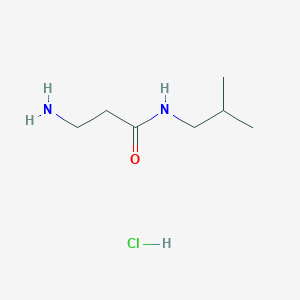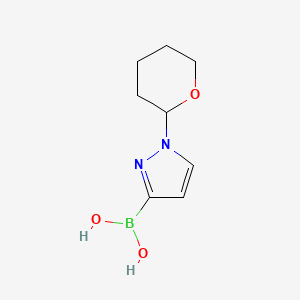
Ácido (1-(tetrahidro-2H-piran-2-il)-1H-pirazo-3-il)borónico
Descripción general
Descripción
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a tetrahydropyran group
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.
Biology and Medicine: This compound has potential applications in medicinal chemistry, where it can be used to synthesize biologically active molecules. Its boronic acid group can interact with biological targets, making it useful in drug design and development.
Industry: In the industrial sector, (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid can be used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it valuable in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable pyrazole precursor with a boronic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the tetrahydropyran group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions, along with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Mecanismo De Acción
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid involves its ability to form covalent bonds with other molecules through its boronic acid group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- Phenylboronic acid
Uniqueness: What sets (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)boronic acid apart from similar compounds is its unique combination of a pyrazole ring and a tetrahydropyran group. This structural feature provides distinct reactivity and interaction profiles, making it particularly useful in specific synthetic and biological applications.
Propiedades
IUPAC Name |
[1-(oxan-2-yl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-11(10-7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIMJJQYZQRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716985 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916890-60-3 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


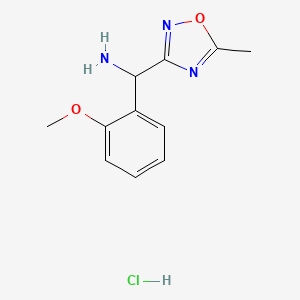
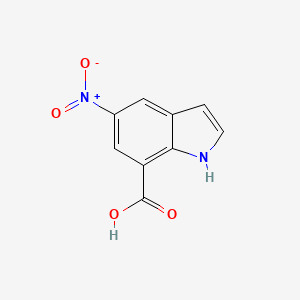
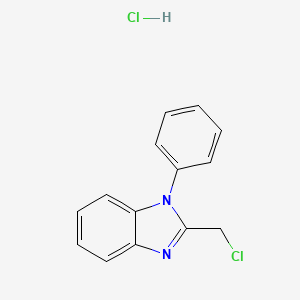

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
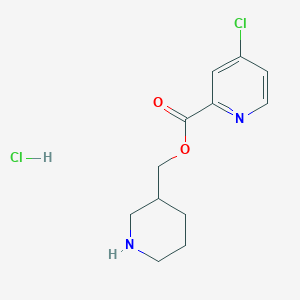
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
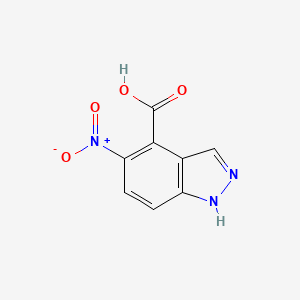
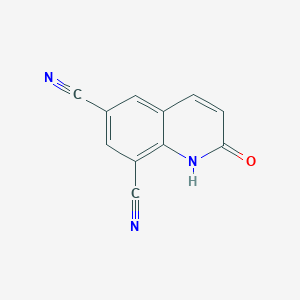
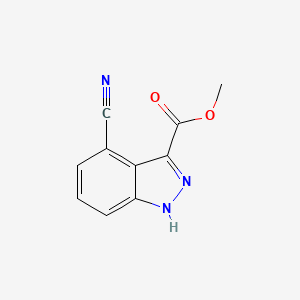

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)
